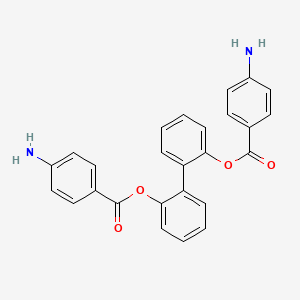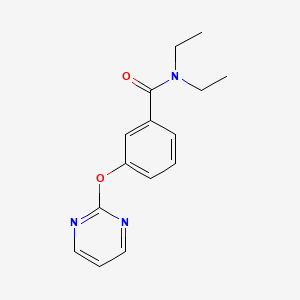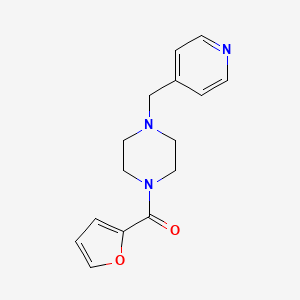
2,2'-biphenyldiyl bis(4-aminobenzoate)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of compounds related to 2,2'-biphenyldiyl bis(4-aminobenzoate) involves complex chemical reactions. For example, a related compound, 2,2'-bis(4-amino-3-hydroxyphenoxy)biphenyl, was synthesized by reacting 2-benzyloxy-4-fluoronitrobenzene with biphenyl-2,2'-diol, followed by reduction (Imai et al., 2002).
Molecular Structure Analysis
The molecular structure of related biphenyl derivatives has been studied extensively. For instance, the compound [(tbbpy)2RuCl2] reacts with dinitro-tetramethylbibenzimidazole to form a complex with an extended hydrogen-bonded network, indicating a specific molecular arrangement (Grüßing et al., 2007).
Chemical Reactions and Properties
Chemical reactions involving similar biphenyl compounds often result in the formation of complex structures with unique properties. For instance, the synthesis of bismuth tris(3-methylbenzoate) and phenylbismuth bis(3,4,5-trifluorobenzoate) involves reacting triphenylbismuth with carboxylic acids, resulting in compounds with distinct Bi-O and Bi-C bond lengths (Sharutin et al., 2004).
Physical Properties Analysis
The physical properties of biphenyl derivatives, such as glass-transition temperatures and stability, are significant for their applications. For example, aromatic poly(ether benzoxazole)s derived from biphenyl compounds show high glass-transition temperatures and stability up to 380 °C in nitrogen (Imai et al., 2002).
Chemical Properties Analysis
The chemical properties of biphenyl derivatives are influenced by their molecular structure and synthesis process. For instance, the synthesis of various polyimides from biphenyl unit-containing diamines resulted in materials with different solubility and mechanical properties, demonstrating the diverse chemical properties of these compounds (Hsiao et al., 1995).
Scientific Research Applications
Synthesis and Material Properties
Polyketide Synthases and Antimicrobial Compounds : Biphenyls, synthesized by biphenyl synthase, a type III polyketide synthase, form the carbon skeleton of antimicrobial secondary metabolites. This process, involving benzoyl-CoA and malonyl-CoA, contributes to our understanding of the functional diversity and evolution of these enzymes (Liu et al., 2007).
Organic Synthesis and Chiral Biheteroaryls : Through biradical cyclizations, axially chiral bis(benzocarbazoles) and bis(quinindolines) have been synthesized from 1,4-bis(2-aminophenyl)-1,3-butadiynes, expanding the repertoire of organic synthesis strategies and chiral compounds (Alajarín et al., 2008).
Metal–Organic Frameworks (MOFs) : Research has led to the development of MOFs using flexible dicarboxylate ligands, resulting in structures with potential applications in gas storage, separation, and catalysis (Dai et al., 2009).
Photophysical and Electrochemical Applications
Nonlinear-Optic and Ferroelectric Properties : Metal–organic frameworks featuring amino-decorated structures have shown promising nonlinear-optic, ferroelectric, and photocatalytic properties, indicating potential applications in optical devices and environmental remediation (Wen et al., 2012).
Organic Light-Emitting Diodes (OLEDs) : The use of 2-(stilben-4-yl)benzoxazole derivatives in OLED fabrication highlights the role of these compounds in improving light emission efficiency, demonstrating their significance in the development of advanced display and lighting technologies (Ko et al., 2001).
High-Performance Polymers : Synthesis of aromatic polyimides based on diamines containing the hydrazo group and ether linkages has led to materials with high thermal stability and mechanical strength, suitable for advanced engineering applications (Saeed et al., 2008).
Environmental and Sensory Applications
- Photocatalytic Degradation of Pollutants : Coordination complexes based on flexible dicarboxylate and N-donor coligands have been prepared for the efficient degradation of methyl violet dye, showcasing the environmental applications of these compounds in water purification (Lu et al., 2021).
properties
IUPAC Name |
[2-[2-(4-aminobenzoyl)oxyphenyl]phenyl] 4-aminobenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20N2O4/c27-19-13-9-17(10-14-19)25(29)31-23-7-3-1-5-21(23)22-6-2-4-8-24(22)32-26(30)18-11-15-20(28)16-12-18/h1-16H,27-28H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWVHOWWZUCJCNY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=CC=C2OC(=O)C3=CC=C(C=C3)N)OC(=O)C4=CC=C(C=C4)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2'-Biphenyldiyl bis(4-aminobenzoate) | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(3R*,4S*)-1-{[2-(dimethylamino)pyrimidin-5-yl]methyl}-4-(4-methylpiperazin-1-yl)piperidin-3-yl]propanoic acid](/img/structure/B5514423.png)

![1-(2-piperazin-1-ylethyl)-N-[2-(1,3-thiazol-2-yl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5514432.png)
![2-[(5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)thio]-1-phenylethanone](/img/structure/B5514440.png)
![6-(3-methoxyphenyl)-3-(2-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5514451.png)

![N-[(5-cyclohexyl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)methyl]tetrahydrofuran-3-carboxamide](/img/structure/B5514472.png)
![4-[({5-[(methylamino)carbonyl]-3-thienyl}sulfonyl)amino]benzoic acid](/img/structure/B5514492.png)
![4-(3,5-dimethyl-1H-pyrazol-1-yl)-N-{[(2S,4S)-4-fluoro-2-pyrrolidinyl]methyl}benzamide hydrochloride](/img/structure/B5514497.png)
![3-ethyl-5-{(2S)-1-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanoyl]-2-pyrrolidinyl}-1,2,4-oxadiazole](/img/structure/B5514507.png)
![1-[(1-methyl-1H-benzimidazol-2-yl)methyl]-3-(piperidin-1-ylmethyl)pyrrolidin-3-ol](/img/structure/B5514516.png)
![5-[(1-ethyl-6-oxo-3-piperidinyl)carbonyl]-N,N-dimethyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-2-carboxamide](/img/structure/B5514525.png)
![4-[5-(2-methyl-3-nitrophenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5514526.png)